4-Bromo-N-butyl-5-fluoro-2-nitroaniline

Beschreibung

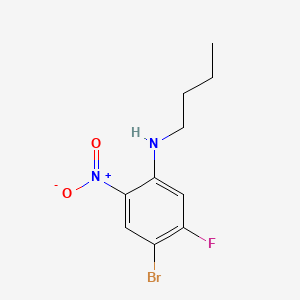

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-N-butyl-5-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFN2O2/c1-2-3-4-13-9-6-8(12)7(11)5-10(9)14(15)16/h5-6,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADGKUFFNLQJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681508 | |

| Record name | 4-Bromo-N-butyl-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-63-1 | |

| Record name | Benzenamine, 4-bromo-N-butyl-5-fluoro-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-butyl-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-N-butyl-5-fluoro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-N-butyl-5-fluoro-2-nitroaniline, a substituted nitroaniline with potential applications in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, physicochemical properties, and safety considerations, offering a valuable resource for professionals in drug discovery and chemical research.

Chemical Identity and Physicochemical Properties

4-Bromo-N-butyl-5-fluoro-2-nitroaniline is a halogenated and nitrated aromatic amine. Its chemical structure is characterized by a benzene ring substituted with a bromine atom, a fluorine atom, a nitro group, and an N-butylamino group.

Table 1: Physicochemical Properties of 4-Bromo-N-butyl-5-fluoro-2-nitroaniline

| Property | Value | Source |

| CAS Number | 1280786-63-1 | N/A |

| Molecular Formula | C₁₀H₁₂BrFN₂O₂ | N/A |

| Molecular Weight | 291.12 g/mol | N/A |

| IUPAC Name | 4-bromo-N-butyl-5-fluoro-2-nitroaniline | N/A |

| Canonical SMILES | CCCCNC1=CC(=C(C=C1[O-])F)Br | N/A |

| Appearance | Expected to be a solid | N/A |

| Solubility | Expected to be soluble in common organic solvents | N/A |

Synthesis of 4-Bromo-N-butyl-5-fluoro-2-nitroaniline

The synthesis of 4-Bromo-N-butyl-5-fluoro-2-nitroaniline can be logically approached through a two-step process, beginning with the nitration of a suitable precursor followed by N-alkylation. A plausible synthetic route is outlined below.

Synthesis of the Precursor: 4-Bromo-5-fluoro-2-nitroaniline

The precursor, 4-bromo-5-fluoro-2-nitroaniline, can be synthesized via the nitration of 4-bromo-2-fluoroaniline. This electrophilic aromatic substitution reaction is directed by the activating amino group and the deactivating but ortho-, para-directing halogen substituents.

Experimental Protocol: Synthesis of 4-Bromo-5-fluoro-2-nitroaniline

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromo-2-fluoroaniline in concentrated sulfuric acid at 0-5°C.

-

Nitration: Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the solution while maintaining the temperature below 10°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product.

-

Purification: The precipitate is then filtered, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 4-bromo-5-fluoro-2-nitroaniline.

N-Alkylation to Yield 4-Bromo-N-butyl-5-fluoro-2-nitroaniline

The final step involves the N-alkylation of the synthesized 4-bromo-5-fluoro-2-nitroaniline with a suitable butylating agent, such as 1-bromobutane or 1-iodobutane, in the presence of a base.

Experimental Protocol: Synthesis of 4-Bromo-N-butyl-5-fluoro-2-nitroaniline

-

Reaction Setup: Dissolve 4-bromo-5-fluoro-2-nitroaniline in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a suitable base, for instance, potassium carbonate or sodium hydride, to the solution to deprotonate the aniline nitrogen.

-

Alkylation: Add 1-bromobutane (or another suitable butylating agent) to the reaction mixture and heat to a moderate temperature (e.g., 60-80°C). The reaction progress should be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and water is added to precipitate the crude product. The solid is collected by filtration and can be purified by column chromatography on silica gel to afford the final product, 4-Bromo-N-butyl-5-fluoro-2-nitroaniline.

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of 4-Bromo-N-butyl-5-fluoro-2-nitroaniline.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific applications for 4-Bromo-N-butyl-5-fluoro-2-nitroaniline are not extensively documented in publicly available literature, its structural motifs suggest potential utility in medicinal chemistry. The presence of a nitroaniline core, along with halogen substituents, is a feature found in various bioactive molecules.

Notably, a closely related compound, 2-bromo-5-fluoro-4-nitroaniline, has been cited as an intermediate in the synthesis of potential antitumor drugs.[1] This suggests that 4-Bromo-N-butyl-5-fluoro-2-nitroaniline could serve as a valuable building block for the synthesis of novel therapeutic agents. The introduction of the N-butyl group can modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical parameters in drug design.

The fluorine atom can enhance metabolic stability and binding affinity to biological targets.[2] The nitro group, a strong electron-withdrawing group, can participate in hydrogen bonding and other interactions with biological macromolecules.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the butyl group. The aromatic protons will likely appear as complex multiplets due to coupling with each other and with the fluorine atom. The butyl group protons will exhibit characteristic signals in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon attached to the nitro group being significantly downfield.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (291.12 g/mol ). The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic ring and the butyl group, C=C stretching of the aromatic ring, and the asymmetric and symmetric stretching of the nitro group.

Safety and Handling

Specific safety data for 4-Bromo-N-butyl-5-fluoro-2-nitroaniline is not available. However, based on the data for the closely related precursor, 2-bromo-5-fluoro-4-nitroaniline, the following hazards should be considered[3]:

Table 2: Inferred GHS Hazard Statements

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Diagram 2: Recommended Handling Precautions

Caption: Key safety precautions for handling 4-Bromo-N-butyl-5-fluoro-2-nitroaniline.

It is imperative to handle this compound in a well-ventilated laboratory fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, seek immediate medical attention. A comprehensive risk assessment should be conducted before handling this chemical.

Conclusion

4-Bromo-N-butyl-5-fluoro-2-nitroaniline is a chemical compound with significant potential as a building block in the synthesis of novel molecules, particularly in the field of medicinal chemistry. Its synthesis is achievable through standard organic chemistry transformations. While further research is needed to fully elucidate its properties and applications, this guide provides a solid foundation of technical information for researchers and scientists working with this and related compounds.

References

- CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google P

-

PubChem. 4-Bromo-2-nitroaniline. (URL: [Link])

- CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google P

-

PubChem. 2-Bromo-5-fluoro-4-nitroaniline. (URL: [Link])

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google P

- Moorthy, K., et al. (2018). 2-Fluoro-5-nitroaniline.

-

PubChem. 4-bromo-5-fluoro-N-methyl-2-nitroaniline. (URL: [Link])

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

PrepChem.com. Synthesis of 4-bromo-2-fluoro-5-nitroaniline. (URL: [Link])

- Al-Amiery, A. A., et al. (2020).

- Cieniecka-Rosłonkiewicz, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5489.

-

ChemUniverse. 4-bromo-5-fluoro-2-nitroaniline. (URL: [Link])

-

PubChem. 2-Bromo-5-fluoroaniline. (URL: [Link])

-

PubChem. 4-Fluoro-2-methoxy-5-nitroaniline. (URL: [Link])

Sources

4-Bromo-N-butyl-5-fluoro-2-nitroaniline spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-N-butyl-5-fluoro-2-nitroaniline

Introduction

4-Bromo-N-butyl-5-fluoro-2-nitroaniline is a polysubstituted aromatic amine with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-withdrawing (nitro, fluoro, bromo) and electron-donating (N-butylamino) groups, creates a complex electronic environment. Accurate structural confirmation and purity assessment are paramount for its application in any research and development setting. This guide provides a comprehensive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The narrative moves beyond simple data reporting to explain the underlying principles and interpretative logic, offering researchers a predictive framework for the characterization of this molecule and structurally related compounds.

Molecular Structure and Spectroscopic Implications

The logical first step in any spectroscopic analysis is to deconstruct the molecule's structure to anticipate its spectral features. The structure of 4-Bromo-N-butyl-5-fluoro-2-nitroaniline contains several key functionalities that will give rise to characteristic signals.

Caption: Chemical Structure of 4-Bromo-N-butyl-5-fluoro-2-nitroaniline.

Key Structural Features:

-

Aromatic Ring: A hexasubstituted benzene ring, which will show signals in the aromatic region of NMR spectra.

-

Secondary Amine (-NH-): The N-H proton and the adjacent butyl protons will provide key NMR signals. The N-H bond will have a characteristic IR stretch.

-

N-Butyl Group: Four distinct aliphatic carbons and their associated protons, which will appear in the upfield region of the NMR spectra.

-

Nitro Group (-NO₂): A strong electron-withdrawing group that significantly influences the electronic environment (and thus chemical shifts) of the aromatic ring and possesses very strong, characteristic IR stretching vibrations.

-

Halogens (Br, F): These atoms exert strong inductive and mesomeric effects. The fluorine atom will cause characteristic splitting (coupling) in both ¹H and ¹³C NMR. The bromine atom has two abundant isotopes (⁷⁹Br and ⁸¹Br) that will produce a distinctive isotopic pattern in the mass spectrum.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-alkylated anilines, variable temperature NMR can also provide insights into dynamic processes like rotation around the C-N bond.[2]

¹H NMR Spectroscopy: Predictive Analysis

The ¹H NMR spectrum is anticipated to show distinct signals for the two aromatic protons, the single amine proton, and the nine protons of the N-butyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-3 | ~7.5 - 8.0 | Doublet (d) | JH3-F5 ≈ 6-8 Hz | 1H | This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. It will be split by the fluorine atom at position 5. |

| H-6 | ~6.8 - 7.2 | Doublet (d) | JH6-F5 ≈ 9-11 Hz | 1H | This proton is ortho to the electron-donating amino group, shifting it upfield relative to H-3. It will exhibit a larger coupling to the fluorine atom at position 5. |

| N-H | ~8.0 - 8.5 | Broad Triplet (br t) | JNH-CH₂ ≈ 5 Hz | 1H | The chemical shift is downfield due to deshielding from the nitro group and potential intramolecular hydrogen bonding. It couples to the adjacent CH₂ group of the butyl chain. |

| N-CH₂- | ~3.2 - 3.5 | Quartet (q) or Triplet of Doublets (td) | J ≈ 7 Hz | 2H | Directly attached to the nitrogen, this group is deshielded. It will couple to both the N-H proton and the adjacent methylene group in the butyl chain. |

| -CH₂- | ~1.5 - 1.7 | Sextet | J ≈ 7 Hz | 2H | Standard aliphatic chemical shift. It is coupled to the two adjacent methylene groups. |

| -CH₂- | ~1.3 - 1.5 | Sextet | J ≈ 7 Hz | 2H | Standard aliphatic chemical shift. It is coupled to the adjacent methylene group and the terminal methyl group. |

| -CH₃ | ~0.9 - 1.0 | Triplet (t) | J ≈ 7 Hz | 3H | A typical upfield chemical shift for a terminal methyl group, coupled to the adjacent methylene group. |

¹³C NMR Spectroscopy: Predictive Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 unique carbon atoms in the molecule. The chemical shifts will be heavily influenced by the substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-5 (C-F) | ~155 - 160 (d, ¹JC-F ≈ 240-250 Hz) | The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant and be significantly downfield. |

| C-1 (C-N) | ~145 - 150 | Attached to the electron-donating amino group but also part of a highly substituted ring. |

| C-2 (C-NO₂) | ~135 - 140 | Attached to the electron-withdrawing nitro group. |

| C-4 (C-Br) | ~110 - 115 | The C-Br bond typically shifts the carbon signal to this region. |

| C-6 | ~118 - 125 (d, ²JC-F ≈ 20-25 Hz) | This carbon will show a smaller two-bond coupling to the fluorine atom. |

| C-3 | ~115 - 120 (d, ²JC-F ≈ 20-25 Hz) | This carbon will also show a two-bond coupling to the fluorine atom. |

| N-CH₂- | ~43 - 46 | Typical shift for a carbon alpha to a nitrogen atom. |

| -CH₂- | ~30 - 33 | Aliphatic carbon. |

| -CH₂- | ~19 - 22 | Aliphatic carbon. |

| -CH₃ | ~13 - 15 | Terminal methyl carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for substituted anilines as it can help resolve N-H proton signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-2048 scans, spectral width of 200-240 ppm, relaxation delay of 2 seconds.

-

Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H NMR signals and assign peaks based on chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum will be complex, but several key bands can be used to confirm the presence of the principal functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3350 - 3310 | Medium, Sharp | Secondary Aromatic Amine (-NH)[3] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Ar-H |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium to Strong | -CH₃, -CH₂ |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong | Nitro Group (-NO₂) |

| Aromatic C=C Bending | 1620 - 1580 | Medium | Aromatic Ring |

| N-H Bending | 1550 - 1500 | Medium | Secondary Amine (-NH) |

| Symmetric NO₂ Stretch | 1350 - 1300 | Strong | Nitro Group (-NO₂) |

| Aromatic C-N Stretch | 1335 - 1250 | Strong | Ar-N[3] |

| C-F Stretch | 1250 - 1000 | Strong | Aryl Fluoride (Ar-F) |

| C-Br Stretch | 600 - 500 | Medium to Strong | Aryl Bromide (Ar-Br) |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Apply the sample and collect the sample spectrum.

-

Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common "hard" ionization technique that induces characteristic fragmentation.[4]

Predicted Mass Spectrum Features

-

Molecular Ion (M⁺∙): The molecular weight of C₁₀H₁₂BrFN₂O₂ is approximately 291.12 g/mol . The key feature will be the isotopic pattern of bromine. The two major isotopes, ⁷⁹Br and ⁸¹Br, have a natural abundance of approximately 50.7% and 49.3%, respectively.[1] This results in two molecular ion peaks of nearly equal intensity:

-

M⁺∙ peak: at m/z corresponding to the molecule with ⁷⁹Br.

-

[M+2]⁺∙ peak: at m/z corresponding to the molecule with ⁸¹Br.

-

-

Key Fragmentation Pathways: The high energy of EI will cause the molecular ion to fragment. The most likely fragmentation patterns for halogenated nitro compounds include:[4][5]

-

α-Cleavage: Loss of a propyl radical (∙C₃H₇, mass = 43) from the butyl chain is a highly probable pathway, leading to a resonance-stabilized fragment.

-

[M - C₃H₇]⁺

-

-

Loss of Nitro Group: Cleavage of the C-N bond can lead to the loss of a nitro radical (∙NO₂, mass = 46) or nitric oxide (∙NO, mass = 30).

-

[M - NO₂]⁺

-

-

Loss of Bromine: Cleavage of the C-Br bond results in the loss of a bromine radical (∙Br, mass = 79 or 81).

-

[M - Br]⁺

-

-

Loss of Butyl Group: Loss of the entire butyl radical (∙C₄H₉, mass = 57).

-

[M - C₄H₉]⁺

-

-

Experimental Protocol: GC-MS

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities.

-

-

MS Detection:

-

The compound eluting from the GC column enters the MS source.

-

Ionize the molecules using a standard EI energy of 70 eV.

-

Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

-

-

Data Analysis: Identify the peak corresponding to the target compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion cluster and major fragment ions.

Integrated Spectroscopic Workflow

No single technique provides a complete picture. The power of spectroscopic characterization lies in integrating the data from multiple methods to build an unambiguous structural assignment.

Caption: Workflow for Integrated Spectroscopic Characterization.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic analysis of 4-Bromo-N-butyl-5-fluoro-2-nitroaniline. By leveraging foundational principles of NMR, IR, and MS, and drawing parallels with structurally similar molecules, researchers can confidently interpret experimental data to confirm the identity, structure, and purity of this valuable chemical entity. The protocols and interpretative logic outlined herein serve as a robust blueprint for the characterization of complex substituted aromatic compounds in a drug discovery or materials science context.

References

-

PubChem. Compound Summary for CID 70132, 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]

-

New Journal of Chemistry. Supporting Information. Royal Society of Chemistry. [Link]

-

PubChem. Compound Summary for CID 57488513, 2-Bromo-5-fluoro-4-nitroaniline. National Center for Biotechnology Information. [Link]

-

ResearchGate. NMR Spectra of Anilines. [Link]

-

PubChem. Compound Summary for CID 66110457, 4-bromo-5-fluoro-N-methyl-2-nitroaniline. National Center for Biotechnology Information. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Amines. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]

-

ResearchGate. Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

PubMed. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. [Link]

-

ChemRxiv. Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. [Link]

-

NIST. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ResearchGate. (PDF) 2-Fluoro-5-nitroaniline. [Link]

-

Trade Science Inc. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

PubMed. Spectroscopic investigation of conjugated polymers derived from nitroanilines. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

-

National Institutes of Health. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. [Link]

-

Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

-

ResearchGate. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. [Link]

-

Semantic Scholar. N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. [Link]

Sources

Topic: Solubility of 4-Bromo-N-butyl-5-fluoro-2-nitroaniline in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-N-butyl-5-fluoro-2-nitroaniline is a substituted nitroaniline derivative with structural motifs common in pharmaceutical and agrochemical development. Its solubility in organic solvents is a critical parameter influencing reaction kinetics, purification strategies, formulation development, and bioavailability. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. Due to the absence of specific experimental data in public literature, this document focuses on predicting solubility based on physicochemical principles and provides detailed, field-proven protocols for its empirical determination. We will explore the molecular characteristics governing solubility, predict its behavior in various solvent classes, and present a robust, self-validating experimental workflow for generating precise solubility data.

Physicochemical Characterization and Theoretical Solubility Profile

A molecule's solubility is fundamentally governed by its intermolecular interactions with the solvent. The structure of 4-Bromo-N-butyl-5-fluoro-2-nitroaniline presents a combination of polar and non-polar features that dictate its behavior.

Molecular Structure Analysis

The key functional groups and their expected influence on solubility are:

-

Polar Moieties : The molecule contains several polar groups capable of engaging in strong intermolecular interactions.

-

Nitro Group (-NO₂) : This is a strong electron-withdrawing group with a significant dipole moment, capable of acting as a hydrogen bond acceptor.

-

Secondary Amine (-NH-) : The N-H proton can act as a hydrogen bond donor, while the lone pair on the nitrogen can act as an acceptor.

-

Fluoro Group (-F) : The high electronegativity of fluorine contributes to the molecule's overall polarity.[1]

-

-

Non-polar Moieties :

-

Aromatic Ring : The benzene core is inherently non-polar and contributes to van der Waals interactions.

-

N-butyl Group (-C₄H₉) : This aliphatic chain is lipophilic and will enhance solubility in less polar, non-aqueous environments.

-

-

Overall Polarity : The combination of a highly polar nitro group and hydrogen-bonding amine with a lipophilic butyl chain suggests a complex solubility profile. Aromatic nitro compounds are generally characterized by high polarity and are readily soluble in most organic solvents.[2][3]

Predicted Physicochemical Properties

While experimental data for the target molecule is unavailable, we can compute its properties based on its structure to guide our predictions. These properties are compared with the known analog, 2-Bromo-5-fluoro-4-nitroaniline[4].

| Property | Predicted Value (4-Bromo-N-butyl-5-fluoro-2-nitroaniline) | Reference Value (2-Bromo-5-fluoro-4-nitroaniline)[4] | Implication for Solubility |

| Molecular Weight | ~291.12 g/mol | 235.01 g/mol | Higher mass may slightly decrease solubility, all else being equal. |

| XLogP3 | ~4.0 - 4.5 | 1.9 | Significantly higher XLogP indicates increased lipophilicity due to the N-butyl group, suggesting better solubility in non-polar solvents compared to the analog. |

| Hydrogen Bond Donors | 1 | 2 | Reduced H-bond donation capacity compared to a primary amine. |

| Hydrogen Bond Acceptors | 4 | 4 | Strong capability to accept hydrogen bonds from protic solvents. |

| Topological Polar Surface Area (TPSA) | ~57.9 Ų | 71.8 Ų | The butyl group slightly shields the polar amine, reducing the TPSA. This may decrease solubility in highly polar solvents relative to the analog. |

Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle and the analysis of the molecule's structural components, a qualitative solubility profile can be predicted.[1]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can act as both hydrogen bond donors (to the nitro and fluoro groups) and acceptors (from the -NH group), leading to strong solute-solvent interactions.[1] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | Strong dipole-dipole interactions with the polar functional groups will drive solubility. Solvents like DMF and DMSO are excellent solvents for a wide range of polar organic molecules. |

| Non-polar Halogenated | Dichloromethane (DCM), Chloroform | Moderate | While the overall polarity is low, these solvents can interact favorably with the polar regions of the solute without the energetic penalty of disrupting a strong hydrogen-bonding network like water. |

| Non-polar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the solute will interact favorably with these solvents via π-stacking. The N-butyl group enhances this compatibility. However, the highly polar nitro and amine groups will limit overall solubility. |

| Non-polar Aliphatic | Hexane, Heptane | Low | The non-polar butyl chain and aromatic ring will interact with these solvents, but the polar functional groups will significantly limit solubility due to unfavorable energetics. Aromatic nitro compounds are typically insoluble in water.[5] |

Experimental Design for Solubility Determination

To move from prediction to quantitative data, a robust and validated experimental protocol is essential. The isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification is the gold standard for its accuracy and reliability.

Workflow Overview

The experimental process is designed to ensure that a true equilibrium state is reached and that the measurement of the dissolved solute is accurate.

Caption: Isothermal shake-flask solubility determination workflow.

Causality Behind Experimental Choices

-

Using Excess Solute : This ensures that the solution becomes saturated, reaching a true thermodynamic equilibrium between the dissolved and solid-state compound.

-

Constant Temperature : Solubility is highly temperature-dependent. An isothermal environment (e.g., a temperature-controlled shaker or water bath) is critical for reproducibility.

-

Extended Equilibration Time (24-48 hours) : This allows sufficient time for the dissolution process to reach equilibrium, especially for compounds that dissolve slowly or may undergo crystal form changes.

-

Filtration : Using a chemically inert, low-binding syringe filter (e.g., PTFE) is crucial to remove all undissolved microscopic particles, which would otherwise lead to an overestimation of solubility.

-

HPLC Quantification : Unlike simple gravimetric methods, HPLC provides high specificity and sensitivity, allowing for accurate quantification of the solute, even in complex mixtures or when dealing with very low solubilities.[6]

Detailed Experimental Protocols

Protocol 1: Isothermal Shake-Flask Solubility Measurement

This protocol describes the definitive measurement of solubility in a single solvent at a specified temperature.

A. Materials and Reagents

-

4-Bromo-N-butyl-5-fluoro-2-nitroaniline (solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

HPLC system with UV detector

-

HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

B. Procedure

-

Preparation of Standard Solutions : Prepare a stock solution of the compound in a highly soluble solvent (e.g., acetonitrile). From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the HPLC mobile phase.

-

Sample Preparation :

-

Add an excess amount of the solid compound (e.g., 10-20 mg) to a vial. The amount should be enough to ensure solid remains after equilibrium.

-

Accurately add a known volume of the test solvent (e.g., 2.0 mL) to the vial.

-

Prepare at least three replicates for each solvent.

-

Prepare a solvent blank (solvent only).

-

-

Equilibration :

-

Seal the vials tightly.

-

Place the vials in the orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate at a moderate speed (e.g., 150-200 rpm) for 24 to 48 hours.

-

-

Sampling :

-

Remove vials from the shaker and let them stand at the same temperature for at least 1-2 hours to allow solids to settle.

-

Carefully draw the supernatant into a syringe.

-

Attach a 0.22 µm syringe filter and discard the first ~0.2 mL to saturate the filter membrane.

-

Filter the remaining solution into a clean HPLC vial.

-

-

Dilution : Perform an accurate, pre-determined dilution of the filtrate with the mobile phase to bring the concentration within the range of the calibration curve.

-

HPLC Analysis :

-

Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

-

Inject the diluted samples.

-

Verify the linearity of the calibration curve (R² > 0.999).

-

C. Data Analysis

-

Determine the concentration of the diluted sample from the standard curve.

-

Calculate the original concentration in the saturated solution using the following formula:

-

Solubility (mg/mL) = (Concentration from curve [mg/mL]) x (Dilution Factor)

-

Protocol 2: Guideline for HPLC Method Development

A robust analytical method is key to accurate quantification.

-

Column : Reverse-Phase C18 column.

-

Mobile Phase : A gradient of Acetonitrile (ACN) and Water (0.1% Formic Acid) is a good starting point.

-

Example Gradient: Start at 40% ACN, ramp to 95% ACN over 10 minutes, hold for 2 minutes, and re-equilibrate.

-

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength (λ) : Aromatic nitro compounds have strong UV absorbance.[7] Determine the λmax by running a UV scan of a standard solution (likely in the 300-400 nm range).

-

Injection Volume : 5-10 µL.

Intermolecular Interactions and Solubility

The specific interactions between 4-Bromo-N-butyl-5-fluoro-2-nitroaniline and different solvent types are the driving force behind its dissolution.

Caption: Solute-solvent interactions driving solubility.

Conclusion

While specific solubility data for 4-Bromo-N-butyl-5-fluoro-2-nitroaniline is not publicly available, a thorough analysis of its molecular structure allows for strong predictions of its behavior in various organic solvents. The compound is expected to be highly soluble in polar protic and aprotic solvents, with moderate to low solubility in non-polar media. The protocols detailed in this guide provide a robust, self-validating framework for researchers to empirically determine these critical solubility values. The resulting data is indispensable for optimizing synthetic routes, developing purification methods, and advancing the formulation of new chemical entities in the pharmaceutical and agrochemical industries.

References

- Ketone Pharma (2024-08-30). 4-Bromoaniline: Properties, Applications, Safety & Insights.

- PubChem. 2-Bromo-5-fluoro-4-nitroaniline. National Center for Biotechnology Information.

- CHEM-GUIDE. Physical properties of nitro compounds.

- Chemistry LibreTexts (2021-07-31). 24.6: Nitro Compounds.

- BenchChem. Solubility of 2-Fluoro-4-nitroaniline in Organic Solvents: An In-depth Technical Guide.

- Nitro compounds are an important class of organic compounds which may be regarded as derived from hydrocarbons by the replaceme.

- NITRO COMPOUNDS (2020-03-29).

- Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jogamayadevicollege.ac.in [jogamayadevicollege.ac.in]

- 3. lkouniv.ac.in [lkouniv.ac.in]

- 4. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CHEM-GUIDE: Physical properties of nitro compounds [chem-guide.blogspot.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-N-butyl-5-fluoro-2-nitroaniline: Strategic Selection of Starting Materials and Optimized Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Bromo-N-butyl-5-fluoro-2-nitroaniline, a valuable substituted aniline derivative in medicinal chemistry and materials science. We will delve into the strategic selection of starting materials, presenting two viable and robust synthetic routes. The causality behind experimental choices, such as the use of protecting groups and the selection of specific reagents and reaction conditions, will be thoroughly explained. This guide is designed to be a self-validating system, with detailed, step-by-step protocols and supporting data to ensure reproducibility. All key claims and methodologies are grounded in authoritative references from the primary scientific literature and patent filings.

Introduction: The Significance of Substituted Nitroanilines

Substituted nitroanilines are a critical class of intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern of 4-Bromo-N-butyl-5-fluoro-2-nitroaniline, featuring a bromine atom, a fluorine atom, a nitro group, and an N-butyl group on the aniline scaffold, offers a unique combination of electronic and steric properties. These features make it a versatile building block for the introduction of this functionalized phenyl ring into more complex molecular architectures. The strategic placement of the bromo and fluoro groups allows for subsequent modifications via cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a handle for further derivatization.

This guide will focus on providing a clear and logical pathway for the synthesis of this important molecule, starting from readily available precursors. We will explore two primary synthetic strategies, each with its own set of advantages and considerations.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic analysis of the target molecule, 4-Bromo-N-butyl-5-fluoro-2-nitroaniline, suggests two primary disconnection points, leading to two distinct synthetic strategies.

Diagram 1: Retrosynthetic Analysis of 4-Bromo-N-butyl-5-fluoro-2-nitroaniline

Caption: Retrosynthetic pathways for 4-Bromo-N-butyl-5-fluoro-2-nitroaniline.

The first disconnection involves the formation of the N-butyl bond, leading back to the key intermediate, 4-bromo-5-fluoro-2-nitroaniline , and a suitable butylating agent. The second disconnection involves the introduction of the nitro group, suggesting that an N-butylated bromo-fluoroaniline could serve as a precursor.

This guide will focus on the first and more strategically sound approach: the synthesis of the aniline precursor followed by N-butylation. This strategy is generally preferred because the electron-withdrawing nitro group deactivates the aromatic ring, making the initial bromination and fluorination steps more challenging to control if performed later in the synthesis.

Synthesis of the Key Intermediate: 4-Bromo-5-fluoro-2-nitroaniline

The synthesis of 4-bromo-5-fluoro-2-nitroaniline can be efficiently achieved from commercially available starting materials. A robust and well-documented method involves the protection of the amino group of a substituted aniline, followed by a regioselective nitration and subsequent deprotection.

Starting Material Selection: 2-Bromo-5-fluoroaniline

The most logical and efficient starting material for the synthesis of the key aniline intermediate is 2-bromo-5-fluoroaniline . This precursor already contains the desired bromine and fluorine atoms in the correct positions relative to the amino group. The synthesis of 2-bromo-5-fluoroaniline itself can be accomplished from 4-fluoroaniline through a multi-step process involving acetylation, nitration, bromination, and reduction, as detailed in Chinese patent CN112110824A[1].

Experimental Protocol for the Synthesis of 4-Bromo-5-fluoro-2-nitroaniline

The following protocol is adapted from the procedures outlined in Chinese patent CN110627655A[2]. This multi-step process ensures high yield and purity of the final product.

Diagram 2: Synthetic Pathway to 4-Bromo-5-fluoro-2-nitroaniline

Caption: Step-wise synthesis of the key aniline intermediate.

Step 1: Protection of the Amino Group

The initial step involves the protection of the highly activating amino group as an acetamide. This is crucial to prevent unwanted side reactions during the subsequent nitration and to direct the incoming nitro group to the desired position.

-

Materials:

-

2-Bromo-5-fluoroaniline (10 g)

-

Dichloromethane (100 mL)

-

Triethylamine (6.4 g)

-

Acetyl chloride (4.16 g)

-

1N Hydrochloric acid

-

n-Heptane (40 mL)

-

-

Procedure:

-

To a three-necked flask, add dichloromethane (100 mL), 2-bromo-5-fluoroaniline (10 g), and triethylamine (6.4 g).

-

Cool the mixture to 0-10 °C.

-

Slowly add acetyl chloride (4.16 g) dropwise.

-

Continue to stir the reaction mixture for 30 minutes after the addition is complete.

-

Wash the reaction mixture with 1N hydrochloric acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Add n-heptane (40 mL) to the residue and stir at room temperature to form a slurry.

-

Filter the solid and dry to obtain 2-bromo-5-fluoroacetanilide.

-

Step 2: Nitration of the Protected Aniline

The nitration is carried out using a mixture of nitric acid and sulfuric acid. The acetyl protecting group directs the nitration to the position para to the amino group.

-

Materials:

-

2-Bromo-5-fluoroacetanilide (from Step 1)

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Ice water

-

-

Procedure:

-

Cool concentrated sulfuric acid in a three-necked flask to 0-5 °C.

-

Slowly add the 2-bromo-5-fluoroacetanilide from the previous step, maintaining the temperature between 0-5 °C.

-

To this mixture, slowly add concentrated nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Carefully pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 4-nitro-2-bromo-5-fluoroacetanilide.

-

Step 3: Deprotection of the Acetamide

The final step in the synthesis of the key intermediate is the removal of the acetyl protecting group by hydrolysis under basic conditions.

-

Materials:

-

4-Nitro-2-bromo-5-fluoroacetanilide (from Step 2) (15 g)

-

Methanol (50 mL)

-

Potassium carbonate (15 g)

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a three-necked flask, add methanol (50 mL), 4-nitro-2-bromo-5-fluoroacetanilide (15 g), and potassium carbonate (15 g).

-

Stir the mixture at room temperature for 30 minutes.

-

Filter the reaction mixture and concentrate the filtrate.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 4-bromo-5-fluoro-2-nitroaniline[2].

-

N-Butylation of 4-Bromo-5-fluoro-2-nitroaniline

The final step in the synthesis is the introduction of the butyl group onto the nitrogen atom of the aniline. The presence of the electron-withdrawing nitro and halogen substituents significantly reduces the nucleophilicity of the amino group, necessitating more forcing reaction conditions compared to the alkylation of simple anilines.

Selection of Reagents and Rationale

-

Butylating Agent: n-Butyl bromide is a suitable and cost-effective choice as the source of the butyl group.

-

Base: A moderately strong base is required to deprotonate the aniline and facilitate the nucleophilic attack on the butyl bromide. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice for this transformation. In cases of low reactivity, a stronger base such as potassium tert-butoxide or sodium hydride may be employed[3].

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is recommended to dissolve the reactants and stabilize any charged intermediates, thereby increasing the reaction rate[3].

Experimental Protocol for N-Butylation

The following is a general yet robust protocol for the N-butylation of a deactivated nitroaniline, based on established methodologies for similar substrates[3][4].

Diagram 3: N-Butylation of the Aniline Intermediate

Caption: The final N-butylation step to yield the target molecule.

-

Materials:

-

4-Bromo-5-fluoro-2-nitroaniline (1.0 eq.)

-

n-Butyl bromide (1.1 eq.)

-

Anhydrous potassium carbonate (2.0 eq.)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

-

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-5-fluoro-2-nitroaniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF.

-

Stir the suspension at room temperature for 15-20 minutes.

-

Add n-butyl bromide (1.1 eq.) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 4-Bromo-N-butyl-5-fluoro-2-nitroaniline.

-

Data Summary

| Compound | Starting Material(s) | Key Reagents | Typical Yield | Purity | Reference |

| 2-Bromo-5-fluoroacetanilide | 2-Bromo-5-fluoroaniline | Acetic anhydride | 93.2% | 96.8% | [2] |

| 4-Bromo-5-fluoro-2-nitroaniline | 2-Bromo-5-fluoroacetanilide | HNO₃, H₂SO₄, K₂CO₃ | 96.2% (deprotection step) | 99.7% | [2] |

| 4-Bromo-N-butyl-5-fluoro-2-nitroaniline | 4-Bromo-5-fluoro-2-nitroaniline | n-Butyl bromide, K₂CO₃ | - | - | General Method[3][4] |

Yields and purities are as reported in the cited literature and may vary depending on experimental conditions.

Conclusion

The synthesis of 4-Bromo-N-butyl-5-fluoro-2-nitroaniline can be achieved through a logical and efficient multi-step sequence. The strategic choice of starting with 2-bromo-5-fluoroaniline allows for a controlled introduction of the nitro group after protection of the amine functionality. The subsequent N-butylation, although requiring forcing conditions due to the deactivated nature of the aniline, can be accomplished using standard alkylation procedures. The protocols provided in this guide, grounded in established literature, offer a reliable pathway for the synthesis of this valuable molecule for applications in research and development.

References

- CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.

- CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.

-

Ether, butyl o-nitrophenyl. Organic Syntheses Procedure. [Link]

Sources

- 1. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

- 2. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

The Evolving Reactivity of Substituted Nitroanilines: A Technical Guide for Synthetic Chemists

Abstract

Substituted nitroanilines are foundational pillars in the edifice of modern organic synthesis, serving as versatile intermediates in the creation of a vast array of functional molecules, from vibrant dyes to life-saving pharmaceuticals.[1] Their reactivity is a delicate interplay of electronic and steric effects, governed by the nuanced dance of the electron-donating amino group and the electron-withdrawing nitro group, further modulated by other substituents on the aromatic ring. This guide provides an in-depth exploration of the potential reactivity of substituted nitroanilines, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the causality behind experimental choices in their synthesis and key transformations, present self-validating experimental protocols, and provide a framework for predicting and harnessing their reactivity in complex synthetic endeavors.

The Core Duality: Understanding the Electronic Landscape of Substituted Nitroanilines

The reactivity of a substituted nitroaniline is fundamentally dictated by the electronic push-pull between the amino (-NH₂) group, a powerful activating, ortho-, para-directing group, and the nitro (-NO₂) group, a potent deactivating, meta-directing group.[2] This inherent electronic conflict creates a molecule with distinct regions of electron richness and deficiency, paving the way for a diverse range of chemical transformations. The presence of additional substituents further refines this electronic landscape, offering a tunable platform for synthetic chemists.

The basicity of the amino group, a critical parameter influencing its nucleophilicity and the conditions for diazotization, is significantly attenuated by the electron-withdrawing nitro group, especially when in the ortho or para position, due to direct resonance delocalization.[3] This interplay is quantifiable through Hammett constants (σ), which provide a measure of the electronic influence of substituents on the reactivity of the aromatic ring.[4][5][6]

Key Synthetic Transformations and Mechanistic Insights

The synthetic utility of substituted nitroanilines is realized through four principal classes of reactions: electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and diazotization of the amino group.

Electrophilic Aromatic Substitution (EAS): Navigating the Directing Group Conflict

While the amino group is a strong activator for EAS, its propensity to be protonated in the acidic media typically required for these reactions presents a significant challenge.[4] Protonation of the amino group forms the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group.[4] This necessitates a protection strategy to preserve the desired ortho-, para-directing influence of the amino group. Acetylation to form an acetanilide is the most common approach, temporarily diminishing the activating strength of the nitrogen lone pair by delocalization into the acetyl carbonyl group.[7]

Logical Relationship: EAS on Aniline

Caption: Workflow for the nitration of aniline, highlighting the critical protection step.

Nucleophilic Aromatic Substitution (SNAr): Leveraging Nitro-Activation

The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The stability of this complex is a key factor in the reaction's feasibility and rate. Halogenated nitroanilines are common substrates for SNAr, where the halogen acts as a leaving group.[9]

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: Generalized mechanism of SNAr on a substituted nitroaniline.

Reduction of the Nitro Group: Gateway to Diamines

The reduction of the nitro group to a primary amine is a pivotal transformation, yielding substituted phenylenediamines, which are crucial building blocks for pharmaceuticals, particularly in the synthesis of benzimidazoles, and polymers.[7][10] A wide array of reducing agents and catalytic systems can be employed, with the choice depending on the presence of other functional groups and the desired selectivity.[11][12]

Commonly used methods include:

-

Catalytic Hydrogenation: Using catalysts such as Pd/C, PtO₂, or Raney Ni with H₂ gas. This method is often clean and efficient but may not be suitable for molecules with other reducible functional groups.

-

Metal/Acid Reduction: Classic methods using metals like Sn, Fe, or Zn in acidic media (e.g., HCl).[10]

-

Transfer Hydrogenation: Utilizing hydrogen donors like hydrazine or ammonium formate in the presence of a catalyst.

-

Sulfide Reduction: Sodium sulfide or sodium hydrosulfite can be used, often offering good selectivity.[13]

Comparative Data: Catalytic Reduction of Nitroaniline Isomers

| Catalyst System | Substrate | Reducing Agent | Reaction Time | Conversion (%) | Reference |

| CuFe₂O₄ Nanoparticles | 4-Nitroaniline | NaBH₄ | 40 s | 96.5 | [14] |

| CuFe₂O₄ Nanoparticles | 2-Nitroaniline | NaBH₄ | 90 s | 95.6 | [14] |

| Au/SiO₂/Fe₃O₄ Composite | 2-Nitroaniline | NaBH₄ | 225 s | 100 | [14] |

Diazotization and Subsequent Reactions: The Versatile Diazonium Intermediate

The primary amino group of substituted nitroanilines can be converted into a diazonium salt (-N₂⁺) through reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C).[15][16] The resulting aryl diazonium salt is a highly versatile intermediate, as the diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles.

The Sandmeyer Reaction: This classic transformation utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with the corresponding halide or cyanide.[9] The reaction is particularly useful as it allows for the introduction of these functional groups onto the aromatic ring under relatively mild conditions. Electron-withdrawing substituents on the aromatic ring have been shown to increase the reactivity of the diazonium salt in the Sandmeyer reaction.[17]

Workflow: Diazotization and Sandmeyer Reaction

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. afit.edu [afit.edu]

- 6. researchgate.net [researchgate.net]

- 7. CN109232271B - Method for preparing o-phenylenediamine by catalytic reduction of o-nitroaniline - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CN105017028A - Improved synthetic method for preparing o-phenylenediamine by reducing o-nitroaniline - Google Patents [patents.google.com]

- 14. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Substituent effects on the Sandmeyer reaction. Quantitative evidence for rate-determining electron transfer - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Advent and Ascendance of Fluorinated Nitroaromatic Amines: A Technical Guide for the Modern Researcher

Abstract

The strategic incorporation of fluorine into aromatic systems has revolutionized the landscape of materials science and drug discovery. This in-depth technical guide charts the historical trajectory and delineates the synthetic evolution of a pivotal class of molecules: fluorinated nitroaromatic amines. From their conceptual genesis, rooted in the burgeoning field of organofluorine chemistry and the synthetic dye industry, to their contemporary applications as sophisticated pharmaceutical scaffolds, we explore the foundational chemical principles and landmark discoveries that have cemented their importance. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, and applications of these versatile compounds, supported by detailed experimental protocols and mechanistic insights.

A Confluence of Chemical Histories: The Origins of Fluorinated Nitroaromatic Amines

The story of fluorinated nitroaromatic amines is not one of a single discovery, but rather the convergence of three distinct and historically significant streams of chemical innovation: the rise of synthetic dyes, the dawn of organofluorine chemistry, and the development of aromatic nitration and reduction techniques.

The mid-19th century witnessed the birth of the synthetic dye industry, catalyzed by William Henry Perkin's accidental discovery of mauveine in 1856 from aniline, a coal tar derivative.[1][2] This sparked a revolution in textile coloration, with aniline and its derivatives becoming the foundational building blocks for a vibrant palette of new colors.[1] The diazotization of anilines followed by azo coupling became a cornerstone of this new industry, a process that remains fundamental to the synthesis of many modern dyes.[3]

Parallel to this colorful revolution, the enigmatic element fluorine was slowly yielding its secrets to chemists. The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862.[4] However, it was the pioneering work of Frédéric Swarts in the 1890s, developing methods for halogen exchange (the Swarts reaction), that opened the door to more routine synthesis of fluorinated organic molecules.[4]

The third critical thread was the mastery of aromatic substitution reactions. The nitration of aromatic compounds, a key step in the synthesis of many dyes and explosives, became a well-established industrial process. Subsequently, the reduction of the nitro group to an amine, notably through the Béchamp reduction using iron in acidic media, discovered by Antoine Béchamp in 1854, provided a robust method to generate anilines from their nitroaromatic precursors.[5][6]

The synergistic potential of these three fields began to be realized in the 20th century. The introduction of fluorine into dye molecules was found to enhance properties such as lightfastness and color vibrancy.[7] In the realm of medicinal chemistry, the unique electronic properties of fluorine—its high electronegativity and ability to form strong C-F bonds—were recognized for their potential to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[8] This set the stage for the deliberate synthesis of fluorinated nitroaromatic amines as versatile intermediates for a new generation of advanced materials and pharmaceuticals.

Synthetic Strategies: From Foundational Reactions to Modern Methodologies

The synthesis of fluorinated nitroaromatic amines typically follows a logical sequence of aromatic substitution and functional group transformations. The specific pathway is often dictated by the desired substitution pattern and the availability of starting materials.

The Gateway to Fluoroaromatics: The Halex Process

A cornerstone of industrial fluoroaromatic synthesis is the Halex process , which involves the nucleophilic aromatic substitution (SNAr) of a chloro or bromo substituent with fluoride.[9] This reaction is particularly effective for aromatic rings activated by electron-withdrawing groups, such as the nitro group. The nitro group's ability to stabilize the negative charge of the Meisenheimer complex intermediate is crucial for the reaction's success.

The general mechanism for the Halex reaction is a two-step addition-elimination process. The fluoride ion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.

Experimental Protocol: Synthesis of 4-Fluoronitrobenzene via the Halex Reaction

This protocol provides a laboratory-scale example of the Halex reaction to produce a key intermediate for fluorinated nitroaromatic amines.

Materials:

-

4-Chloronitrobenzene

-

Anhydrous Potassium Fluoride (KF)

-

Dimethyl Sulfoxide (DMSO)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloronitrobenzene and anhydrous potassium fluoride.

-

Add DMSO as the solvent. The use of a polar aprotic solvent is critical to solvate the potassium cation, increasing the nucleophilicity of the fluoride anion.

-

If desired, a phase-transfer catalyst can be added to facilitate the reaction.

-

Heat the reaction mixture to a temperature typically between 150-250°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization or distillation.

Introduction of the Nitro Group: Electrophilic Nitration

The nitration of a fluorinated aromatic ring is a classic example of electrophilic aromatic substitution. A mixture of nitric acid and sulfuric acid is commonly used to generate the reactive nitronium ion (NO₂⁺). The fluorine atom is an ortho-, para-directing group, although it is deactivating.

Experimental Protocol: Nitration of m-Dichlorobenzene

While not a direct fluorination, this protocol for the nitration of a dihalobenzene illustrates the general procedure for introducing a nitro group onto an activated or deactivated aromatic ring, a common step in the synthesis of precursors for fluorinated nitroaromatics.[10]

Materials:

-

m-Dichlorobenzene

-

Nitric Acid

-

Sulfuric Acid

-

Ice-water bath

Procedure:

-

Add m-dichlorobenzene to a reaction vessel and cool to 20-25°C using an ice-water bath.[10]

-

Under stirring, slowly add a pre-cooled mixture of nitric acid and sulfuric acid over a period of 2-6 hours, maintaining the reaction temperature between 20-33°C.[10]

-

After the addition is complete, continue stirring until the reaction is complete (monitored by TLC or GC).

-

Carefully add the reaction mixture to ice water to quench the reaction and precipitate the product.

-

Separate the organic layer, wash with water and a dilute solution of sodium bicarbonate to remove any residual acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and remove the solvent under reduced pressure to obtain the crude product.

-

The product can be purified by distillation or recrystallization.

The Final Transformation: Reduction of the Nitro Group

The conversion of the fluorinated nitroaromatic intermediate to the corresponding amine is a critical final step. Several methods are available, with catalytic hydrogenation and metal-acid reductions being the most common.

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas.[11] It is a clean and efficient method that often provides high yields of the desired amine.

Experimental Protocol: Catalytic Hydrogenation of a Fluoronitroaromatic Compound

This protocol outlines a general procedure for the catalytic hydrogenation of a fluoronitroaromatic compound.

Materials:

-

Fluoronitroaromatic compound

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ethyl acetate or ethanol as a solvent

-

Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

-

In a round-bottom flask, dissolve the fluoronitroaromatic compound in a suitable solvent like ethyl acetate.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield the fluorinated aromatic amine.

Béchamp Reduction: As mentioned earlier, this classic method utilizes iron metal in the presence of an acid, typically hydrochloric acid, to reduce the nitro group.[5][12] It is a cost-effective method that is still used in industrial settings.

Applications in the Vanguard of Science and Technology

The unique properties conferred by the fluorine atom and the versatile reactivity of the amino group have positioned fluorinated nitroaromatic amines as indispensable building blocks in several high-tech industries.

The Pharmaceutical Frontier: Designing Modern Medicines

In drug discovery, the introduction of fluorine can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[8] Fluorinated anilines are key components in a variety of pharmaceuticals.

Fluoroquinolone Antibiotics: This important class of broad-spectrum antibiotics features a fluorinated quinolone core. The fluorine atom at the C-6 position is crucial for their potent antibacterial activity.[][14] Fluoroquinolones act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[15][16][17] The fluorine atom enhances the binding of the drug to these enzymes.

Kinase Inhibitors: Many modern cancer therapies involve the use of kinase inhibitors, which block the signaling pathways that promote tumor growth. Fluorinated anilines are frequently incorporated into the structure of these inhibitors to improve their potency and pharmacokinetic properties.[18] The fluorine atom can form favorable interactions with the target protein and can also block sites of metabolic degradation, increasing the drug's half-life.[8][19][20]

A New Spectrum of Colors: Advanced Dye Synthesis

The legacy of aniline dyes continues with the use of fluorinated anilines in the synthesis of high-performance dyes. The presence of fluorine can enhance the brightness, stability, and wash-fastness of the dye.[7] Fluorinated anilines are used to create a range of colors, particularly in the realm of disperse dyes for synthetic fibers like polyester.[21][22]

Experimental Workflow: Synthesis of a Fluorinated Azo Dye

This workflow outlines the synthesis of a representative azo dye using a fluorinated aniline.[3]

Step 1: Diazotization of a Fluorinated Aniline

-

Dissolve the fluorinated aniline in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.

-

The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

Step 2: Azo Coupling

-

Prepare a solution of the coupling component (e.g., a phenol or another aromatic amine) in an alkaline or acidic medium, depending on the nature of the coupler.

-

Cool the coupling component solution to 0-5°C.

-

Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

-

The azo dye will precipitate out of the solution.

-

Collect the dye by filtration, wash with water, and dry.

Future Perspectives and Conclusion

The journey of fluorinated nitroaromatic amines, from their 19th-century chemical roots to their 21st-century applications, is a testament to the power of fundamental chemical research and the synergistic interplay between different fields of study. As our understanding of fluorine's unique properties deepens and our synthetic methodologies become more sophisticated, we can expect to see the continued emergence of novel fluorinated nitroaromatic amines with tailored properties for a wide range of applications.

For the medicinal chemist, these compounds offer a powerful tool to fine-tune the properties of drug candidates, leading to safer and more effective therapies. For the materials scientist, they provide a pathway to new dyes, polymers, and other advanced materials with enhanced performance characteristics. This guide has provided a comprehensive overview of the discovery, synthesis, and application of this important class of molecules, with the aim of empowering the next generation of researchers to build upon this rich chemical heritage.

References

- CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents. (n.d.).

- Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289.

-

The Synthesis of Azo Dyes. (n.d.). Retrieved January 25, 2026, from [Link]

-

Synthesis of an Azo Dye: Sudan 1 - Chemistry Education. (n.d.). Retrieved January 25, 2026, from [Link]

-

PROCESS FOR PREPARING FLUOROBENZENE AND CATALYST THEREFORE - European Patent Office - EP 3786141 A1 - EPO. (2021, March 3). Retrieved January 25, 2026, from [Link]

-

Is it possible to use 4-Fluoroaniline in the dye industry? - Knowledge - Bloom Tech. (2025, February 11). Retrieved January 25, 2026, from [Link]

- US4145364A - Preparation of fluorinated anilines - Google Patents. (n.d.).

- US5606034A - Process for the preparation of azo dyes - Google Patents. (n.d.).

- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.

- Qi, B., Yang, Y., He, H., Yue, X., Zhou, Y., Zhou, X., ... & Wei, F. (2018). Identification of Novel N-(2-Aryl-1, 3-Thiazolidin-4-One)-N-Aryl Ureas Showing Potent Multi-Tyrosine Kinase Inhibitory Activities. European journal of medicinal chemistry, 146, 368-380.

- DE19702282A1 - Catalyst for Halex reactions - Google Patents. (n.d.).

- Pansare, S. V., & Pandya, K. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules (Basel, Switzerland), 26(4), 1143.

-

Béchamp reduction - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

- Travis, A. S. (1993). The rainbow makers: the origins of the synthetic dyestuffs industry in Western Europe. Lehigh University Press.

-

How Do You Make an Azo Dye? - First Source Worldwide. (2017, March 7). Retrieved January 25, 2026, from [Link]

- Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells. (2022). STAR protocols, 3(1), 101135.

-

Halex reaction of 1,2‐dichloro‐4‐nitrobenzene - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review | ACS Omega. (2023, August 2). Retrieved January 25, 2026, from [Link]

- Sun, W. C., Gee, K. R., Klaubert, D. H., & Haugland, R. P. (1997). Synthesis of fluorinated fluoresceins. The Journal of organic chemistry, 62(19), 6469-6475.

-

Halex process - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-

EXPERIMENT CATALYTIC HYDROGENATION Objective To | Chegg.com. (2020, October 15). Retrieved January 25, 2026, from [Link]

-

Fluoroquinolones: Mechanisms of Action and Resistance - YouTube. (2011, March 29). Retrieved January 25, 2026, from [Link]

- Umemoto, T., Fukami, S., Nagayoshi, M., & Tomizawa, G. (2016). Development of N–F fluorinating agents and their fluorinations: Historical perspective. Beilstein journal of organic chemistry, 12, 2339-2391.

-

Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - MDPI. (2024, April 1). Retrieved January 25, 2026, from [Link]

-

Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - RSC Publishing. (n.d.). Retrieved January 25, 2026, from [Link]

-